REACTION_CXSMILES
|
[CH:1]1([OH:13])[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH:6]=[CH:5][CH:4]=[C:3]3[CH2:2]1.[Br:14]N1C(=O)CCC1=O>CN(C=O)C>[Br:14][C:6]1[C:7]2[C:12]3[C:3]([CH2:2][CH:1]([OH:13])[C:11]=3[CH:10]=[CH:9][CH:8]=2)=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
C1(CC2=CC=CC3=CC=CC1=C23)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 3 h under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The solution was poured onto water (500 mL)
|
Type
|
FILTRATION
|
Details
|
the precipitate filtered off
|
Type
|
DISSOLUTION
|
Details
|
The resultant solid was redissolved in methanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |